REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[NH2:9][C:10]1[C:22]([Br:23])=[CH:21][C:13]2[C:14]([C:17]([NH:19][CH3:20])=[O:18])=[CH:15][O:16][C:12]=2[CH:11]=1.[B:24](OC)([O:27]C)[O:25]C.[NH4+].[Cl-]>C1COCC1>[NH2:9][C:10]1[C:22]([Br:23])=[CH:21][C:13]2[C:14]([C:17](=[O:18])[NH:19][CH3:20])=[C:15]([B:24]([OH:27])[OH:25])[O:16][C:12]=2[CH:11]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
6-amino-5-bromo-N-methylbenzofuran-3-carboxamide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(C(=CO2)C(=O)NC)C=C1Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at −78° C. under N2
|
Type
|
STIRRING
|
Details
|
After the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (100 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(C(=C(O2)B(O)O)C(NC)=O)C=C1Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |